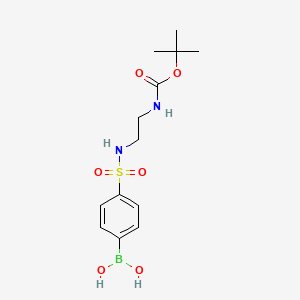

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide

Descripción general

Descripción

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide: is a chemical compound with the molecular formula C13H21BN2O6S and a molecular weight of 344.19 g/mol . This compound is characterized by the presence of a boronic acid group, a sulfonamide group, and a tert-butoxycarbonyl (Boc) protected amino group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional group compatibility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide typically involves the following steps:

Protection of the Amino Group: The amino group of 2-aminoethylamine is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-2-aminoethylamine.

Sulfonamide Formation: The protected amine is then reacted with 4-boronobenzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Large-scale production may also incorporate continuous flow techniques and automated synthesis platforms to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the boronic acid group, to form various derivatives.

Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions:

Bases: Triethylamine, sodium hydroxide

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Palladium-based catalysts for coupling reactions

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions

Substituted Sulfonamides: Formed through nucleophilic substitution reactions

Aplicaciones Científicas De Investigación

Cancer Treatment

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide has been investigated for its potential as an anti-cancer agent. The compound acts as a PI3K inhibitor, which is crucial in the signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of PI3K has been linked to reduced tumor growth in various cancers:

- Mechanism of Action : The compound inhibits the PI3K pathway, which is often dysregulated in cancer cells. By modulating this pathway, this compound can potentially suppress tumor growth and induce apoptosis in cancer cells .

- Case Studies : Research has shown that compounds with similar structures have demonstrated efficacy against various types of cancers, including melanoma and breast cancer . For instance, studies indicated that PI3K inhibitors can lead to significant reductions in tumor size in preclinical models.

Pharmaceutical Development

The compound is being explored for incorporation into pharmaceutical formulations aimed at treating hyperproliferative disorders:

- Formulation Strategies : this compound can be combined with other therapeutic agents to enhance efficacy. For example, it may be used alongside traditional chemotherapeutics to improve overall treatment outcomes .

- Therapeutic Combinations : The development of combination therapies that include this compound may target multiple pathways involved in cancer progression, potentially leading to more effective treatment regimens .

Diagnostic Applications

The compound's ability to modulate cellular signaling pathways opens avenues for its use in diagnostic applications:

- In Vitro and In Vivo Studies : Research into the use of this compound for diagnostic purposes is ongoing. Its role in imaging or as a biomarker for certain cancers could be significant .

Mecanismo De Acción

The mechanism of action of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is primarily related to its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The sulfonamide group enhances its binding affinity and specificity towards certain biological targets .

Comparación Con Compuestos Similares

- N-(2-Boc-aminoethyl) 4-boronophenylsulfonamide

- N-(2-Boc-aminoethyl) 4-boronobenzenesulfonyl chloride

Comparison: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is unique due to the presence of both a boronic acid group and a sulfonamide group, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers enhanced versatility in synthetic applications and greater potential in medicinal chemistry due to its dual functional groups .

Actividad Biológica

N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an inhibitor of specific biological pathways. Its structure includes a boron atom and a sulfonamide functional group, which contribute to its unique reactivity and biological activity. This article explores its biological activity, mechanisms, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₁BN₂O₆S

- Molar Mass : 344.19 g/mol

- Functional Groups :

- Boron atom

- Sulfonamide group

- tert-butoxycarbonyl (Boc) protecting group on the aminoethyl moiety

The Boc group enhances the compound's stability and solubility in organic solvents, making it suitable for various chemical reactions and biological applications.

This compound has been investigated for its role as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways that regulate cell growth, survival, and metabolism. Inhibition of PI3K has therapeutic implications for various cancers and metabolic disorders. Initial studies indicate that this compound may selectively inhibit specific PI3K isoforms, suggesting its potential as a targeted cancer therapy.

Inhibition of PI3K

Research indicates that this compound exhibits selective inhibition against certain PI3K isoforms. This selectivity can be crucial for minimizing side effects while maximizing therapeutic efficacy. The compound's interaction profile can be further optimized through structural modifications to enhance its binding affinity and selectivity towards desired targets.

Case Studies

-

Antitumor Activity :

- A study explored the antitumor effects of structurally similar compounds, highlighting that modifications to the boron-containing sulfonamide can enhance their efficacy against cancer cell lines.

- The compound demonstrated promising results in inhibiting cell proliferation in vitro, particularly against breast and prostate cancer cell lines.

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Aminoethyl) 4-boronobenzenesulfonamide | C₁₂H₁₉BN₂O₆S | Lacks Boc protection; potentially more reactive. |

| N-(2-Boc-aminoethyl) 4-methylbenzenesulfonamide | C₁₃H₂₁BN₂O₆S | Contains methyl instead of boron; different biological properties. |

| N-(2-Boc-aminoethyl) 4-fluorobenzenesulfonamide | C₁₃H₂₁BN₂O₆SF | Fluorine substitution may enhance metabolic stability. |

The combination of the boron atom with a sulfonamide group in this compound may confer distinct pharmacological properties compared to other similar compounds.

Propiedades

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O6S/c1-13(2,3)22-12(17)15-8-9-16-23(20,21)11-6-4-10(5-7-11)14(18)19/h4-7,16,18-19H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCECEUBTMRPCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125689 | |

| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-63-9 | |

| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.